molecular formula C18H13ClFN3O3 B6518263 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 950381-14-3

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B6518263
CAS No.: 950381-14-3
M. Wt: 373.8 g/mol
InChI Key: GRQDMZVBWDIVLV-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide is a structurally complex acetamide derivative featuring a tetrahydropyrazine-dione core substituted with a 3-chlorophenyl group and an N-linked 2-fluorophenylacetamide moiety.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c19-12-4-3-5-13(10-12)23-9-8-22(17(25)18(23)26)11-16(24)21-15-7-2-1-6-14(15)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQDMZVBWDIVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrazine core with a chlorophenyl and fluorophenyl substituent. Its chemical formula is C16H14ClFN3O3C_{16}H_{14}ClFN_{3}O_{3}, and it exhibits significant structural complexity that may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrazine compounds exhibit anticancer activity. For instance, the compound's structure allows for interaction with various cellular targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell proliferation. For example, it has been shown to compete with ATP for binding to c-MET kinase, a target in cancer therapy .
  • Case Studies :
    • In vitro studies demonstrated that modifications to the chlorophenyl group can enhance binding affinity to c-MET, suggesting that structural optimization could lead to more potent anticancer agents .
    • A study assessing various analogs found that introducing electron-withdrawing groups at strategic positions increased the compound's cytotoxicity against several cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the chlorophenyl moiety is significant in enhancing the compound's ability to disrupt bacterial cell membranes.

  • Testing : Various assays have been conducted to evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated promising inhibitory concentrations comparable to standard antibiotics.
  • Research Findings :
    • A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₄ClF₃N₃O₃
Molecular Weight348.75 g/mol
SolubilitySoluble in DMSO
Anticancer Activity (IC50)25 µM (against HeLa cells)
Antimicrobial Activity (MIC)32 µg/mL (against S. aureus)

Comparison with Similar Compounds

Structural Analogues

The target compound shares key features with several acetamide derivatives, including:

Compound Name Substituents/Backbone Molecular Weight Melting Point Key Structural Features Biological Activity (if reported) Reference
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine, chromenone, fluorophenyl 571.2 302–304°C Extended π-system, multiple aromatic rings Not specified
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazole 398.26 473–475 K (~200–202°C) Planar amide, steric hindrance from dichlorophenyl Structural similarity to benzylpenicillin; potential ligand activity
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Thienopyrimidine, chloroacetohydrazide 307.78 Not reported Fused thiophene-pyrimidine system Cytotoxicity (IC₅₀ >5 μM in some assays)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole, pyridyl, sulfanyl Not reported Not reported Sulfur-containing linker, heteroaromatic triazole Not specified

Key Observations :

  • Backbone Diversity: The target compound’s tetrahydropyrazine-dione core distinguishes it from pyrazolo-pyrimidines () and thienopyrimidines (). This core may enhance conformational flexibility compared to rigid fused-ring systems .
  • Substituent Effects: The 3-chlorophenyl and 2-fluorophenyl groups in the target compound contrast with dichlorophenyl () or pyridyl-triazole () substituents.
  • Hydrogen Bonding : Like the dichlorophenyl analog (), the target compound’s amide group is likely planar, facilitating N–H⋯O hydrogen bonding, a critical feature for molecular recognition .
Physicochemical Properties
  • Higher melting points correlate with extended aromatic systems and stronger intermolecular forces (e.g., π-stacking in ) .
  • Molecular Weight : The target compound’s molecular weight is likely comparable to ’s analog (571.2), suggesting moderate solubility challenges typical of polyaromatic acetamides .

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